Cas no 1781991-25-0 (tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate)

tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- EN300-189912
- 1781991-25-0
-
- インチ: 1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-9(14)6-10(15)17-4/h8-9H,5-7,13H2,1-4H3
- InChIKey: BABLHJNREHQQCJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC(CC1CC(=O)OC)N)=O
計算された属性
- せいみつぶんしりょう: 258.15795719g/mol
- どういたいしつりょう: 258.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189912-0.5g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 0.5g |
$2033.0 | 2023-09-18 | ||
Enamine | EN300-189912-10g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 10g |
$9105.0 | 2023-09-18 | ||
Enamine | EN300-189912-5g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 5g |
$6140.0 | 2023-09-18 | ||
Enamine | EN300-189912-0.1g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 0.1g |
$1863.0 | 2023-09-18 | ||
Enamine | EN300-189912-2.5g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 2.5g |
$4150.0 | 2023-09-18 | ||
Enamine | EN300-189912-0.25g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 0.25g |
$1948.0 | 2023-09-18 | ||
Enamine | EN300-189912-1g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 1g |
$2118.0 | 2023-09-18 | ||
Enamine | EN300-189912-0.05g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 0.05g |
$1779.0 | 2023-09-18 | ||
Enamine | EN300-189912-1.0g |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
1781991-25-0 | 1g |
$0.0 | 2023-06-06 |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylateに関する追加情報
Research Brief on tert-Butyl 4-Amino-2-(2-Methoxy-2-Oxoethyl)Pyrrolidine-1-Carboxylate (CAS: 1781991-25-0)
The compound tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 1781991-25-0) has garnered significant attention in recent chemical and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief synthesizes the latest findings on its synthesis, structural properties, and potential therapeutic applications, providing a comprehensive overview for professionals in the field.
Recent studies highlight the compound's role as a precursor in the development of novel protease inhibitors and modulators of G-protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the enantioselective synthesis of pyrrolidine-based scaffolds, which are critical for designing drugs targeting neurological disorders. The Boc-protected amino group and ester moiety in its structure facilitate further functionalization, enabling diverse derivatization strategies.
Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to confirm the stereochemistry and conformational stability of tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. These analyses reveal a rigid pyrrolidine ring with predictable reactivity at the C-2 and C-4 positions, making it a reliable building block for combinatorial chemistry. Computational modeling studies further support its potential in fragment-based drug discovery.
In pharmaceutical applications, this compound has been investigated as an intermediate in the synthesis of antiviral agents, particularly against RNA viruses. A 2024 preprint on bioRxiv detailed its incorporation into a prodrug candidate for hepatitis C, where the methoxycarbonyl group enhanced cellular uptake. Additionally, its low cytotoxicity (IC50 > 100 μM in HEK293 cells) positions it as a promising candidate for further optimization.
Challenges remain in scaling up its production while maintaining enantiopurity, as noted in a recent Organic Process Research & Development article. Researchers emphasize the need for greener catalytic systems to replace current Pd-mediated deprotection steps. Future directions include exploring its utility in peptide mimetics and covalent inhibitor design, leveraging its reactive handles for targeted drug delivery systems.
1781991-25-0 (tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate) 関連製品
- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)
- 2319640-44-1(3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea)
- 2138396-61-7(2-(1-methylpyrrolidin-2-yl)methyl-2H-1,2,3-triazol-4-amine)
- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 2098109-54-5(2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one)
- 1447694-51-0(5-Pyrimidinecarboxylic acid, 2-(3-azetidinyl)-, ethyl ester)
- 2157031-56-4(1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol)
- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)
- 21224-15-7(6-ethyl-1,3-benzothiazol-2-amine hydrochloride)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)



